diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride
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Overview
Description
Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride is a complex organic compound known for its unique structure and properties.
Preparation Methods
The synthesis of diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization . Once the carbazole core is prepared, it undergoes further functionalization to introduce the desired substituents.
Chemical Reactions Analysis
Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride involves its interaction with molecular targets such as DNA and proteins. The carbazole moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can bind to proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride can be compared with other carbazole derivatives such as:
N-vinylcarbazole: Used in the production of poly(N-vinylcarbazole) for optoelectronic applications.
Carbazole-3,6-dione: Known for its strong electron-accepting properties.
3,6-Dibromo-9-ethylcarbazole: Used as a precursor for the synthesis of more complex carbazole derivatives.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
18638-93-2 |
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Molecular Formula |
C20H27ClN2O3 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(5-2)11-12-25-20(24)14-9-10-17-16(13-14)15-7-6-8-18(23)19(15)21(17)3;/h9-10,13H,4-8,11-12H2,1-3H3;1H |
InChI Key |
PRMVFZRLWFEPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC2=C(C=C1)N(C3=C2CCCC3=O)C.[Cl-] |
Origin of Product |
United States |
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